molecular formula C7H12OS B3050043 2,2-Dimethyltetrahydro-4h-thiopyran-4-one CAS No. 2323-13-9

2,2-Dimethyltetrahydro-4h-thiopyran-4-one

Cat. No. B3050043
CAS RN: 2323-13-9
M. Wt: 144.24 g/mol
InChI Key: QAABZONQGGPNCG-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-4h-thiopyran-4-one, also known as DMTP, is a sulfur-containing heterocyclic compound that has been the focus of extensive scientific research due to its potential applications in various fields. DMTP is a colorless liquid that has a strong odor and is soluble in water and organic solvents. The compound has a unique chemical structure that makes it highly reactive and versatile, which has led to its use in a wide range of applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is not well understood, but it is believed to act as a sulfur donor in various biochemical reactions. 2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been shown to have neuroprotective effects, and to improve cognitive function in aged rats. 2,2-Dimethyltetrahydro-4h-thiopyran-4-one has also been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is its versatility as a building block for the synthesis of other sulfur-containing compounds. 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is also highly reactive, which makes it useful in a wide range of chemical reactions. However, the synthesis of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one can be challenging, and requires careful control of reaction conditions to ensure high yields and purity.

Future Directions

There are several potential future directions for research on 2,2-Dimethyltetrahydro-4h-thiopyran-4-one. One area of interest is the development of new synthetic methods for the production of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one, which could help to improve yields and reduce costs. Another area of interest is the development of new applications for 2,2-Dimethyltetrahydro-4h-thiopyran-4-one in fields such as medicine and materials science. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one, and to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, 2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been used as a building block for the synthesis of other sulfur-containing compounds. In addition, 2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been used as a chiral auxiliary in asymmetric synthesis reactions, where it can help to control the stereochemistry of the product.

properties

IUPAC Name

2,2-dimethylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAABZONQGGPNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301956
Record name 2,2-dimethyltetrahydro-4h-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydro-4h-thiopyran-4-one

CAS RN

2323-13-9
Record name NSC147619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyltetrahydro-4h-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester and 2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester (42 g) in 10% aq. H2SO4 solution (1000 mL) was heated at reflux for 70 h. Then the mixture was extracted with Et2O (3×300 mL), the combined organic layer was washed with sat. NaHCO3 (120 mL) and brine (120 mL), dried over Na2SO4 and evaporated under vacuum to give the title compound as a white solid (5.3 g, 17.7%, two steps).
Name
6,6-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-Dimethyl-4-oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
17.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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